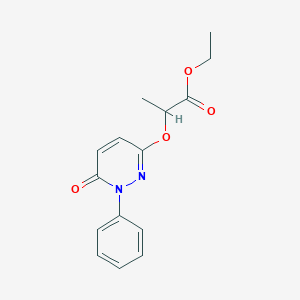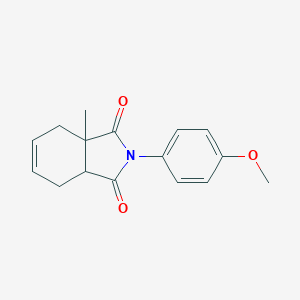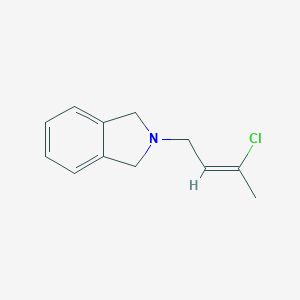![molecular formula C19H19ClN4O3S B458900 N-(3-chlorophenyl)-2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)acetamide](/img/structure/B458900.png)
N-(3-chlorophenyl)-2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide: is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrano[4’,3’4,5]thieno[2,3-d][1,2,3]triazine core: This can be achieved through a multicomponent reaction involving a thieno[2,3-d]pyrimidine derivative, an aldehyde, and an amine under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with an appropriate nucleophile.
Acetylation: The final step involves the acetylation of the intermediate product to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, could be employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used
Aplicaciones Científicas De Investigación
Chemistry: .
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chlorophenyl)-2-(4-oxo-5,8-dihydro-4H-pyrano[4’,3’4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide: Similar structure but lacks the ethyl and methyl groups.
N-(3-chlorophenyl)-2-(6-ethyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide: Similar structure but lacks the methyl group.
Uniqueness: : The presence of both ethyl and methyl groups in N-(3-chlorophenyl)-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide provides it with unique steric and electronic properties. These properties can influence its reactivity and interaction with molecular targets, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C19H19ClN4O3S |
|---|---|
Peso molecular |
418.9g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)acetamide |
InChI |
InChI=1S/C19H19ClN4O3S/c1-3-19(2)8-13-14(10-27-19)28-17-16(13)18(26)24(23-22-17)9-15(25)21-12-6-4-5-11(20)7-12/h4-7H,3,8-10H2,1-2H3,(H,21,25) |
Clave InChI |
PUZVGQLXGKECJD-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)Cl)C |
SMILES canónico |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-dimethyl-8-(2-methylpropyl)-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458817.png)
![8-(Furan-2-yl)-N-(2-phenylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B458818.png)
![8-Benzyl-3,3-dimethyl-6-(4-pentanoylpiperazin-1-yl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B458819.png)
![2-(isopentylsulfanyl)-3-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one-5-spiro-1'-cyclopentane](/img/structure/B458820.png)
![Methyl 5-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B458821.png)
![8-Butyl-4,4-dimethyl-N-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458822.png)

![N4-ETHYL-N2,N2-DIMETHYL-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B458825.png)
![6-iodo-3-(2-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B458826.png)
![2-[(3-allyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B458827.png)

![6-[(2-Bromo-4-methylphenyl)carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid](/img/structure/B458835.png)


